molecular formula C24H28N2O3S B2808453 N-(4-(2-phenylmorpholino)butyl)naphthalene-2-sulfonamide CAS No. 954023-51-9

N-(4-(2-phenylmorpholino)butyl)naphthalene-2-sulfonamide

Cat. No.: B2808453
CAS No.: 954023-51-9
M. Wt: 424.56
InChI Key: CCIYRCFZMRTXIS-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Probe for Protein Binding

Naphthalene sulfonamide derivatives have been utilized as fluorescent probes to study protein binding. For instance, the binding of p-hydroxybenzoic acid esters to bovine serum albumin was investigated using a fluorescent probe technique involving a naphthalene sulfonamide derivative, which showed strong fluorescence when bound to protein, indicating a hydrophobic nature of the binding mechanism. The aromatic ring, rather than the aliphatic side chain, was identified as the primary binding site, demonstrating the utility of these compounds in understanding protein-ligand interactions (Jun et al., 1971).

Molecular Imaging and Drug Monitoring

Naphthalene sulfonamide derivatives have also found application in molecular imaging, especially in the context of monitoring apoptotic cell death for therapeutic purposes. For example, the compound NST732, a naphthalene sulfonamide derivative, has shown potential in selectively targeting, binding, and accumulating within cells undergoing apoptotic death, thus aiding in the monitoring of antiapoptotic drug treatments through molecular imaging techniques (Basuli et al., 2012).

PET Imaging for CCR8

In the field of positron emission tomography (PET) imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, a chemokine receptor that plays a significant role in immune response and inflammation. These compounds were prepared via specific labeling techniques and exhibited potential as imaging agents, demonstrating the versatility of naphthalene sulfonamide derivatives in designing diagnostic tools for immunological studies (Wang et al., 2008).

Structural Analysis and Hydrogen Bonding

The structural properties of naphthalene sulfonamide derivatives have been extensively studied, with particular attention to their hydrogen bonding capabilities. For instance, new sulfonamide derivatives were synthesized and characterized, revealing intricate hydrogen bonding patterns that contribute to their stability and potential intermolecular interactions. Such studies are crucial for the design of novel compounds with desired physical and chemical properties (Danish et al., 2021).

Magnetic Anisotropy in Coordination Geometry

Furthermore, the effect of systematic substitution on the coordination geometry of cobalt(ii)-sulfonamide complexes was explored, linking magnetic anisotropy to subtle variations in coordination geometry. This research provides insights into the design of materials with specific magnetic properties, highlighting the application of naphthalene sulfonamide derivatives in material science (Wu et al., 2019).

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-5,8-13,18,24-25H,6-7,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYRCFZMRTXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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